

Advancements in 3D Vision and Reconstruction: Insights from the British Machine Vision Conference

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The field of 3D vision and reconstruction is experiencing rapid evolution, with the British Machine Vision Conference (**BMVC**) serving as a prominent stage for showcasing cutting-edge research. Recent proceedings have highlighted significant progress in generating highly detailed and realistic 3D models from 2D images. Key trends include the application of transformer architectures for end-to-end reconstruction, the refinement of Neural Radiance Fields (NeRFs) for photorealistic novel view synthesis, and the emergence of 3D Gaussian Splatting as a powerful and efficient alternative. These advancements are pushing the boundaries of what is possible in various applications, from virtual and augmented reality to robotics and medical imaging.

This document provides detailed application notes and protocols based on research presented at **BMVC**, targeting researchers, scientists, and professionals in drug development who can leverage these techniques for visualization and analysis.

Application Note: Transformer-Based 3D Reconstruction

3D-RETR: End-to-End Single and Multi-View 3D Reconstruction with Transformers

A notable advancement in 3D reconstruction is the application of transformer networks, as demonstrated by the 3D-RETR model presented at **BMVC** 2021.[1] This approach leverages the power of transformers to directly reconstruct 3D objects from single or multiple 2D views in



an end-to-end fashion. The architecture first utilizes a pre-trained Vision Transformer (ViT) to extract robust visual features from the input images. These features are then processed by a transformer decoder to generate voxel features, which are finally decoded into a 3D object by a Convolutional Neural Network (CNN).[1] This method has shown state-of-the-art performance on standard 3D reconstruction benchmarks.[1]

Experimental Protocol: 3D-RETR

Objective: To reconstruct a 3D object from single or multiple 2D images.

Methodology:

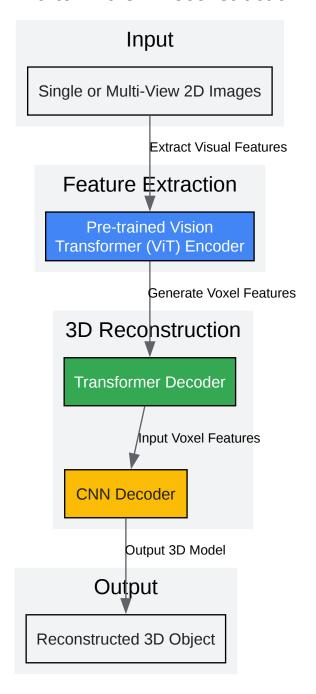
- Feature Extraction: An input image (or multiple images) is fed into a pre-trained Vision Transformer to extract 2D feature maps.
- Voxel Feature Generation: The extracted image features are passed to a transformer decoder, which generates 3D voxel features.
- 3D Object Reconstruction: A CNN-based decoder takes the voxel features as input and outputs the final 3D reconstruction of the object.

Datasets: The performance of 3D-RETR was evaluated on the ShapeNet and Pix3D datasets. [1]

Logical Relationship: 3D-RETR Workflow



3D-RETR: End-to-End 3D Reconstruction Workflow



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Caption: Workflow of the 3D-RETR model for 3D reconstruction.



Application Note: Advancements in Novel View Synthesis with 3D Gaussian Splatting

Recent research from **BMVC** 2024 has introduced significant improvements to 3D Gaussian Splatting, a technique that has rapidly gained popularity for its ability to achieve real-time, high-quality novel view synthesis.

Feature Splatting for Enhanced Generalization

One of the limitations of traditional 3D Gaussian Splatting is its reliance on spherical harmonics to represent color, which can limit the expressiveness and generalization to novel viewpoints, especially those with low overlap with the training views. The "Feature Splatting" (FeatSplat) method addresses this by encoding color information into per-Gaussian feature vectors.[2][3] To synthesize a new view, these feature vectors are "splatted" onto the image plane and blended. A small multi-layer perceptron (MLP) then decodes the blended features, conditioned on viewpoint information, to produce the final RGB pixel values.[2][3] This approach has demonstrated considerable improvement in novel view synthesis for challenging scenarios with sparse input views.[2]

AtomGS for High-Fidelity Reconstruction

Another significant contribution is "AtomGS," which focuses on improving the fidelity of radiance field reconstruction using 3D Gaussian Splatting.[4] Standard 3DGS methods can sometimes produce noisy geometry and artifacts due to a blended optimization and adaptive density control strategy that may favor larger Gaussians. AtomGS introduces "Atomized Proliferation" to break down large, ellipsoid Gaussians into more uniform, smaller "Atom Gaussians."[4] This places a greater emphasis on densification in areas with fine details. Additionally, a "Geometry-Guided Optimization" approach with an "Edge-Aware Normal Loss" helps to smooth flat surfaces while preserving intricate details, leading to superior rendering quality.[4]

Experimental Protocol: Feature Splatting (FeatSplat)

Objective: To improve novel view synthesis quality, particularly for views with low overlap, by replacing spherical harmonics with learnable feature vectors.



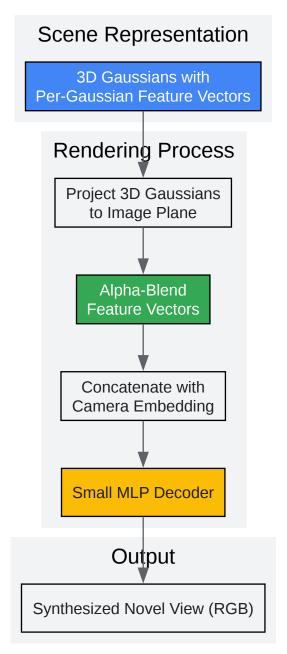
Methodology:

- Representation: Each 3D Gaussian is augmented with a learnable feature vector to encode color information, replacing the traditional spherical harmonics.
- Rendering: For a novel viewpoint, the 3D Gaussians are projected onto the 2D image plane.
- Feature Blending: The corresponding feature vectors are alpha-blended based on the projected Gaussians.
- Color Decoding: The blended feature vector is concatenated with a camera embedding (representing viewpoint information) and fed into a small MLP to decode the final RGB color for each pixel.

Experimental Workflow: Feature Splatting



Feature Splatting (FeatSplat) Workflow



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Caption: The rendering pipeline of the Feature Splatting method.

Application Note: Neural Radiance Fields for Scene Understanding



Neural Radiance Fields (NeRF) continue to be a dominant area of research, with recent work at **BMVC** exploring their application in more complex and constrained scenarios.

RoomNeRF: Reconstructing Empty Rooms from Cluttered Scenes

A common challenge in 3D reconstruction is handling occlusions. "RoomNeRF," presented at **BMVC** 2023, tackles the specific problem of synthesizing novel views of an empty room from images that contain objects.[5][6] This method is designed to understand and leverage the intrinsic properties of room structures, such as planar surfaces. It employs a "Pattern Transfer" module to capture and transfer shared visual patterns and a "Planar Constraint" module to enforce geometric consistency across each plane in the room.[5][6] These modules work together to realistically reconstruct the appearance of areas occluded by objects.

Experimental Protocol: RoomNeRF

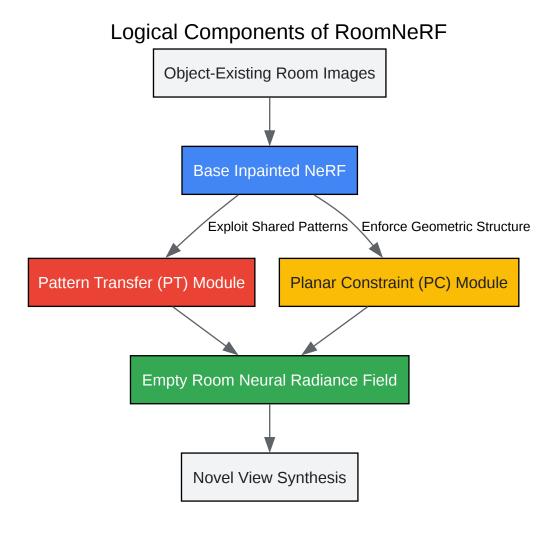
Objective: To generate novel views of an empty room from images containing objects.

Methodology:

- Inpainted NeRF Base: The method builds upon an inpainted NeRF framework.
- Pattern Transfer (PT): A PT module is used to identify and capture repeating visual patterns
 on each plane of the room. This information is then used to inpaint regions that are occluded
 by objects.
- Planar Constraint (PC): A PC module enforces geometric constraints, ensuring that the reconstructed surfaces remain planar where appropriate.
- Novel View Synthesis: The combined information from the NeRF, PT, and PC modules is used to render novel, empty-room views.

Logical Relationship: RoomNeRF Components





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Caption: The interplay of modules within the RoomNeRF framework.

Quantitative Data Summary

To facilitate comparison between different approaches, the following tables summarize the quantitative performance of the discussed methods on key metrics and datasets as reported in the respective publications.

Table 1: 3D-RETR Performance on ShapeNet



Method	Chamfer Distance (CD)	F1-Score
3D-RETR (Single-View)	Data not available in abstract	Data not available in abstract
3D-RETR (Multi-View)	Data not available in abstract	Data not available in abstract
Prior State-of-the-Art	Data not available in abstract	Data not available in abstract

(Note: Specific quantitative results for 3D-RETR were not detailed in the provided search results. A full paper review would be necessary to populate this table.)

Table 2: Novel View Synthesis Performance

Method	Dataset	PSNR	SSIM	LPIPS
Feature Splatting	ScanNet++	Improved	Improved	Improved
AtomGS	Not Specified	Outperforms SOTA	Not Specified	Not Specified
RoomNeRF	Not Specified	Superior Performance	Not Specified	Not Specified

(Note: The abstracts often provide qualitative descriptions of performance ("improved," "outperforms"). Specific numerical values would require consulting the full papers.)

Table 3: High Dynamic Range and Underwater Reconstruction

Method	Focus	Key Contribution	Performance
HDRSplat	High Dynamic Range (HDR)	3DGS from raw images	~30x faster than RawNeRF
RUSplatting	Underwater Scenes	Robust 3DGS for sparse views	Up to 1.90dB PSNR gain

(Note: HDRSplat and RUSplatting are very recent or upcoming papers, and detailed comparative tables are not yet available in the preliminary information.)[7][8]



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